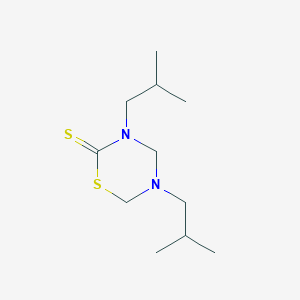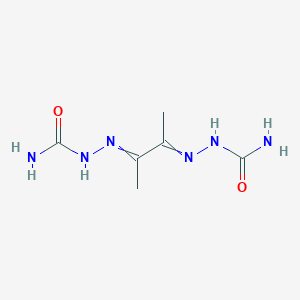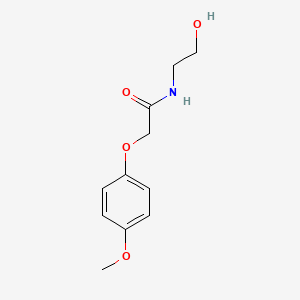
Diphenyl-lambda~2~-germane--trimethylgermyl (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl-lambda~2~-germane–trimethylgermyl (1/2) is an organogermanium compound that features both diphenyl and trimethylgermyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-lambda~2~-germane–trimethylgermyl (1/2) typically involves the reaction of diphenylgermane with trimethylgermyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by a base such as potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of diphenyl-lambda~2~-germane–trimethylgermyl (1/2) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diphenyl-lambda~2~-germane–trimethylgermyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The phenyl and trimethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are commonly used.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
Scientific Research Applications
Diphenyl-lambda~2~-germane–trimethylgermyl (1/2) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and therapeutic applications.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of diphenyl-lambda~2~-germane–trimethylgermyl (1/2) involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, potentially altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with specific biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-lambda~2~-germane–trimethylgermyl (1/2)
- Dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2)
Uniqueness
Diphenyl-lambda~2~-germane–trimethylgermyl (1/2) is unique due to the presence of both diphenyl and trimethylgermyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
53421-59-3 |
|---|---|
Molecular Formula |
C18H28Ge3 |
Molecular Weight |
462.3 g/mol |
InChI |
InChI=1S/C12H10Ge.2C3H9Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-4(2)3/h1-10H;2*1-3H3 |
InChI Key |
LWPBTDKFRDSESP-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)C.C[Ge](C)C.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)




![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)





